2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound with the molecular formula C15H12F3N2O2 It is known for its unique chemical structure, which includes a phenoxy group, a benzimidazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Coupling with Phenoxyacetic Acid: The final step involves coupling the synthesized benzimidazole derivative with phenoxyacetic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors, high-throughput screening of reaction conditions, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.
Modulating Receptors: The compound may bind to specific receptors on the cell surface, affecting signal transduction pathways.
Interfering with DNA/RNA: It can interact with DNA or RNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)acetamide: This compound has a similar structure but includes a thiazole ring instead of a benzimidazole ring.
2-phenoxy-N-(2-trifluoromethyl-phenyl)acetamide: This compound lacks the benzimidazole ring and has a simpler structure.
Uniqueness
2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is unique due to the presence of the benzimidazole ring, which imparts specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12F3N3O2 |
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Molecular Weight |
335.28 g/mol |
IUPAC Name |
2-phenoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)15-21-12-7-6-10(8-13(12)22-15)20-14(23)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,23)(H,21,22) |
InChI Key |
SPABFTHTIFTNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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